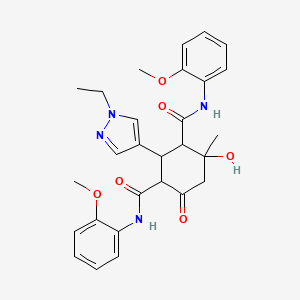
3-(1-phenylethyl)-2-thioxo-4-imidazolidinone
Overview
Description
3-(1-phenylethyl)-2-thioxo-4-imidazolidinone, also known as PTI, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. PTI is a derivative of imidazolidinone, a class of compounds that have been shown to possess various biological activities.
Mechanism of Action
The exact mechanism of action of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through multiple pathways. 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant genes. Additionally, 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to induce apoptosis in cancer cells, potentially through the activation of the p53 pathway.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as reduce oxidative stress by increasing the expression of antioxidant genes. 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells, potentially through the activation of the p53 pathway. Additionally, 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to regulate the immune system by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to exhibit multiple biological activities, making it a versatile compound for scientific research. However, one limitation of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone.
Future Directions
There are several future directions for research on 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone as a potential therapeutic for diseases such as cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone and its role in regulating the immune system. Finally, further studies are needed to investigate the safety and toxicity profile of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone, as well as its potential interactions with other drugs.
Scientific Research Applications
3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has also been investigated for its role in regulating the immune system and reducing inflammation, making it a promising candidate for the development of new therapeutics.
properties
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)13-10(14)7-12-11(13)15/h2-6,8H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXKWOZASEKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4876337.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methoxy-2-butanamine](/img/structure/B4876338.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-ethoxyphenyl 3-methylbenzoate](/img/structure/B4876350.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-isopropylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4876357.png)
![diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B4876364.png)
![N-(2,6-dichlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4876373.png)
![4-ethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4876378.png)
![N-[4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl]acetamide](/img/structure/B4876384.png)
![N-1,3-benzodioxol-5-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4876386.png)
![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4876398.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4876401.png)
![5-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4876404.png)

![N-(2-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876427.png)